molecular formula C9H12ClNO2S B2950247 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride CAS No. 2089255-84-3

7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride

Cat. No.: B2950247
CAS No.: 2089255-84-3
M. Wt: 233.71
InChI Key: XWBXZBRACJXJFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride is a complex organic compound belonging to the thieno[2,3-c]pyridine family. This compound features a sulfur atom within a fused bicyclic structure, which is known for its potential biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thiophenes followed by subsequent functional group modifications. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a tool for studying enzyme inhibition and receptor binding, contributing to the understanding of biological pathways and mechanisms.

Medicine: The compound has potential medicinal applications, particularly in the development of kinase inhibitors, which are important in cancer therapy.

Industry: In the chemical industry, it is utilized in the production of various fine chemicals and intermediates.

Mechanism of Action

The mechanism by which 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the specific application, but generally, it involves the modulation of biochemical processes through its interaction with these targets.

Comparison with Similar Compounds

  • Thieno[2,3-c]pyridine derivatives: These compounds share a similar bicyclic structure but may differ in the substitution pattern on the ring.

  • Other thieno[2,3-c]pyridine-based kinase inhibitors: These compounds are used in similar medicinal applications but may have different substituents or functional groups.

Uniqueness: 7-Methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which can influence its binding affinity and biological activity compared to other similar compounds.

Properties

IUPAC Name

7-methyl-5,6-dihydro-4H-thieno[2,3-c]pyridine-7-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S.ClH/c1-9(8(11)12)7-6(2-4-10-9)3-5-13-7;/h3,5,10H,2,4H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBXZBRACJXJFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CCN1)C=CS2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.